molecular formula C18H18ClN3O2 B11771364 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B11771364
M. Wt: 343.8 g/mol
InChI Key: QBDAVKZSHUQVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Chlorinating agents: Thionyl chloride, phosphorus pentachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities. For example, they could be tested for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives may be investigated as potential drug candidates. Their interactions with biological targets, such as enzymes or receptors, could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid: Another similar compound with variations in the functional groups.

Uniqueness

The uniqueness of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-6-[methyl-(2-phenylcyclopropyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C18H18ClN3O2/c1-22(13-9-12(13)10-5-3-2-4-6-10)17-14(19)15(18(23)24)20-16(21-17)11-7-8-11/h2-6,11-13H,7-9H2,1H3,(H,23,24)

InChI Key

QBDAVKZSHUQVRX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1C2=CC=CC=C2)C3=NC(=NC(=C3Cl)C(=O)O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.